n-Hexadecylpyridinium-d5 Bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

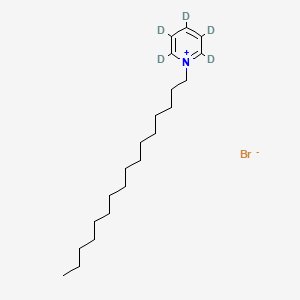

n-Hexadecylpyridinium-d5 Bromide is a stable isotope-labeled compound, where the hydrogen atoms in the molecule are replaced by deuterium (D5). It is a hexadecyl-substituted piperidine compound containing a bromide ion. This compound is primarily used as a reference standard in pharmaceutical testing and research .

准备方法

The preparation of n-Hexadecylpyridinium-d5 Bromide typically involves a synthetic reaction. The process begins with the reaction of N-hexadecylpiperidine with deuterated hydrogen. This is followed by a bromination reaction using bromomethane to produce the final compound . The reaction conditions usually require controlled temperatures and specific solvents to ensure the purity and yield of the product.

化学反应分析

n-Hexadecylpyridinium-d5 Bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions depend on the desired outcome.

Complex Formation: It can form complexes with various metal ions, which can be utilized in different analytical applications.

科学研究应用

n-Hexadecylpyridinium-d5 Bromide has a wide range of applications in scientific research:

Chemistry: It is used as a stable isotope-labeled standard for tracing and studying chemical reactions and metabolic processes.

Biology: The compound can be used in studies involving cell membranes and interactions due to its surfactant properties.

Medicine: It is employed in pharmaceutical research for the development and testing of new drugs.

作用机制

The mechanism of action of n-Hexadecylpyridinium-d5 Bromide involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt microbial cell membranes, leading to cell lysis. This property makes it useful as an antiseptic and disinfectant. The compound’s ability to form complexes with metal ions also plays a role in its inhibitory effects on corrosion .

相似化合物的比较

n-Hexadecylpyridinium-d5 Bromide can be compared with other similar compounds such as:

Cetylpyridinium Bromide: Similar in structure but not deuterated. Used widely in mouthwashes and antiseptics.

Hexadecyltrimethylammonium Bromide: Another cationic surfactant with similar applications in corrosion inhibition and as a phase transfer catalyst.

Dodecyltrimethylammonium Bromide: A shorter chain analog with similar surfactant properties.

This compound stands out due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis.

生物活性

n-Hexadecylpyridinium-d5 Bromide (CAS Number: 143715-91-7) is a deuterated cationic surfactant that has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This compound is particularly noted for its ability to interact with biological membranes and its applications in pharmaceutical research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H33D5N·Br

- Molecular Weight : 389.468 g/mol

- Structure : It features a long hydrophobic hexadecyl chain attached to a pyridinium ring, with deuterium substituents enhancing its stability and traceability in biological studies.

This compound acts primarily as a surfactant, disrupting microbial cell membranes. This disruption leads to cell lysis, making it effective against a range of microorganisms. Its cationic nature allows it to bind to negatively charged components of the cell membrane, facilitating penetration and subsequent membrane destabilization.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves:

- Membrane Disruption : It integrates into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell death.

- Cytotoxicity : Studies indicate that the compound can induce cytotoxic effects in eukaryotic cells at higher concentrations, which is an important consideration for its use in therapeutic applications.

Case Studies

- Bactericidal Activity : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results showed that the compound could significantly reduce bacterial viability at concentrations as low as 0.1% w/v, demonstrating its potential as an antiseptic agent .

- Cell Membrane Interaction : Neutron reflectivity studies have been employed to investigate the interaction of this compound with lipid membranes. These studies revealed that the compound alters membrane structure and dynamics, which correlates with its antimicrobial efficacy .

- Pharmaceutical Applications : In drug formulation studies, this compound has been used to enhance the solubility and stability of hydrophobic drugs. Its surfactant properties facilitate better drug delivery by improving bioavailability .

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Cationic Surfactant | Strong antimicrobial effects | Pharmaceutical research |

| Cetylpyridinium Bromide | Cationic Surfactant | Antiseptic in oral care | Mouthwashes |

| Hexadecyltrimethylammonium Bromide | Cationic Surfactant | Corrosion inhibition | Industrial applications |

Research Findings

Recent findings indicate that the deuterated form of n-Hexadecylpyridinium enhances analytical sensitivity in mass spectrometry applications, allowing for precise tracking in biological systems . The stable isotope labeling enables researchers to distinguish between endogenous compounds and those introduced experimentally.

属性

IUPAC Name |

2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJBNKEBPCGSY-KQSXXJGDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CCCCCCCCCCCCCCCC)[2H])[2H].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。